molecular formula C11H17NO6 B2943269 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid CAS No. 2241129-80-4

1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid

Cat. No.: B2943269
CAS No.: 2241129-80-4
M. Wt: 259.258
InChI Key: OGMUHTKXSDCIBN-UHFFFAOYSA-N
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Description

1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid is a useful research compound. Its molecular formula is C11H17NO6 and its molecular weight is 259.258. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid generally involves multi-step organic reactions starting from basic precursors. A common synthetic route includes the cyclobutane ring formation, followed by the introduction of tert-butoxycarbonyl (Boc) group and amino functionality. Precise conditions, such as temperature, pH, and catalysts, are crucial for achieving desired yields and purity.

Industrial Production Methods: : In industrial settings, the production of this compound may involve optimized large-scale reactions, focusing on cost-effectiveness and efficiency. Batch or continuous flow processes are utilized to ensure consistent quality. Advanced purification techniques like chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions: : 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : The oxidation reactions can potentially modify the cyclobutane ring or the functional groups attached.

  • Reduction: : Reduction reactions may target the Boc group, leading to deprotection and exposing the amino group.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its structural components.

Common Reagents and Conditions: : Typical reagents used include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Reaction conditions vary based on the desired outcome, such as temperature control and the use of solvents.

Major Products Formed: : Depending on the reactions, major products can range from modified cyclobutane derivatives to completely deprotected amino acids, offering various functionalities for further applications.

Scientific Research Applications

Chemistry: : In chemistry, the compound is often used as a precursor or intermediate for more complex molecules, aiding in the synthesis of pharmaceuticals or advanced materials.

Biology: : In biological research, 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid can be used to study enzyme mechanisms or as a building block for peptides and proteins.

Medicine: : Medically, it may serve as a template for designing drugs or therapeutic agents, owing to its potential bioactivity and ability to interact with biological targets.

Industry: : In industrial applications, the compound can contribute to the development of novel materials or chemicals, enhancing product performance and efficiency.

Mechanism of Action

Molecular Targets and Pathways: : The mechanism by which 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid exerts its effects involves interactions with specific enzymes or receptors. It can modulate biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds: : Compounds like cyclobutane-1,1-dicarboxylic acid or its derivatives share structural similarities. 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid stands out due to its unique Boc-protected amino group and cyclobutane ring, offering distinct reactivity and applications.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-10(2,3)18-9(17)12-11(8(15)16)4-6(5-11)7(13)14/h6H,4-5H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMUHTKXSDCIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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